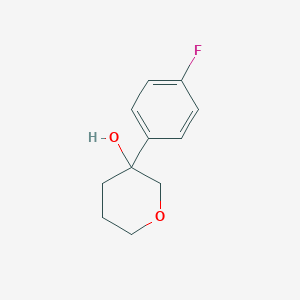
3-(4-Fluorophenyl)oxan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Chromans
3-(o-Fluorophenyl)propan-1-ol, a compound related to 3-(4-Fluorophenyl)oxan-3-ol, has been used in the synthesis of chromans. This synthesis can be conducted through chromium tricarbonyl complexes or via the action of specific rhodium cations (Houghton, Voyle, & Price, 1980).
Electropolymerization and Electronic Properties
3-Fluoro-4-hexylthiophene, a derivative of 3-(4-Fluorophenyl)oxan-3-ol, has been prepared for studying its electropolymerization and the electronic properties of the resulting polymers. This research includes understanding the effects of substitution on the electronic properties of polymers (Gohier, Frère, & Roncali, 2013).
Role in Orexin-1 Receptor Mechanisms
Compounds structurally related to 3-(4-Fluorophenyl)oxan-3-ol, like GSK1059865, have been evaluated in studies related to Orexin-1 receptor mechanisms, specifically in the context of compulsive food consumption and binge eating in rats (Piccoli et al., 2012).
Pharmacokinetic Studies
3-Fluorophenmetrazine, a fluorinated derivative of phenmetrazine and structurally similar to 3-(4-Fluorophenyl)oxan-3-ol, has been studied for its pharmacokinetics. This includes developing detection methods in various biological samples (Grumann et al., 2019).
Solvent Role in Hypervalent Iodine Reagents
Studies have explored the role of solvents like Hexafluoroisopropan-2-ol in enhancing the reactivity of hypervalent iodine reagents, which is relevant for understanding the chemical behavior of similar fluorinated compounds (Colomer et al., 2016).
Measuring Microviscosity in Biological Systems
The use of fluorescent probes like 4,4'-difluoro-4-bora-5-(p-oxoalkyl)phenyl-3a,4a-diaza-s-indacene demonstrates the potential of fluorinated compounds in measuring microviscosity in live cells, a technique important in understanding cell biology (Kuimova et al., 2008).
properties
IUPAC Name |
3-(4-fluorophenyl)oxan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c12-10-4-2-9(3-5-10)11(13)6-1-7-14-8-11/h2-5,13H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUNKUWZTQLLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)oxan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid](/img/structure/B2960901.png)
![1-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclobutane-1-carboxylic acid](/img/structure/B2960904.png)


![2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2960909.png)

![N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2960911.png)
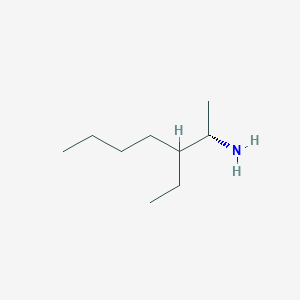
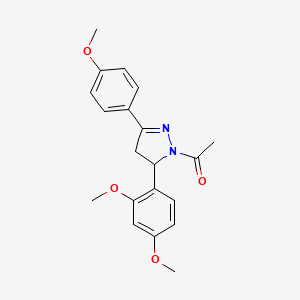
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-propanol](/img/structure/B2960917.png)
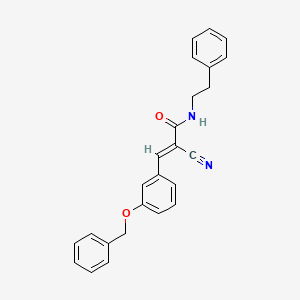
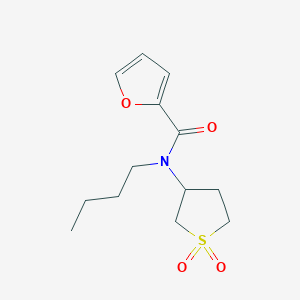
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2960923.png)
![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B2960924.png)